molecular formula C29H46O B1231259 24-Ethylcholesta-5,7,23-trien-3-ol CAS No. 84873-14-3

24-Ethylcholesta-5,7,23-trien-3-ol

Cat. No.: B1231259
CAS No.: 84873-14-3
M. Wt: 410.7 g/mol
InChI Key: ZTQJBFUXLOAEBX-RBRVFCGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Ethylcholesta-5,7,23-trien-3-ol is a natural product found in Eutreptia viridis with data available.

Scientific Research Applications

Conversion in Algae:

  • WiŁkomirski and Goad (1983) explored how Trebouxia sp. efficiently converted 24-Ethylcholesta-5,22,25-trien-3β-ol into poriferasterol, a major sterol of this alga. This study demonstrated the alga's ability to metabolically transform this compound (WiŁkomirski & Goad, 1983).

Sterol Composition in Plants:

  • Gaspar, Palma, Torre, and Rodriguez (1996) analyzed the sterol composition of Teucrium species, identifying 24-Ethylcholesta-5,22( E ),25-trien-3β-ol as a significant component. This research contributes to our understanding of sterol variation in different plant species (Gaspar et al., 1996).

Role in Marine and Lake Ecosystems:

  • Matsumoto, Torii, and Hanya (1982) discovered high abundances of algal 24-ethylcholesterol, including 24-Ethylcholesta-5,22-dien-3β-ol, in Antarctic lake sediments. This indicates its importance in aquatic ecosystems and its potential as a biomarker for algal presence (Matsumoto et al., 1982).

Metabolism Studies:

  • Nes, Alcaide, Mallory, Landrey, and Conner (1975) conducted a study on the dealkylation of 24-ethylsterols by Tetrahymena pyriformis, identifying 24(S)-24-Ethylcholesta-5,7,trans-22-trien-3β-ol as a metabolite. This work is crucial for understanding sterol metabolism in microorganisms (Nes et al., 1975).

Chromatographic Analysis:

  • Pandey, Verma, and Gupta (2007) developed a high-performance thin-layer chromatography method for the analysis of compounds including 24-Ethylcholesta-5,9(11),22E-trien-3β-ol. This contributes to analytical chemistry by providing a method to accurately identify and quantify this compound (Pandey et al., 2007).

Properties

CAS No.

84873-14-3

Molecular Formula

C29H46O

Molecular Weight

410.7 g/mol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-11,19-20,23,25-27,30H,7-8,12-18H2,1-6H3/b21-9-/t20-,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

ZTQJBFUXLOAEBX-RBRVFCGISA-N

Isomeric SMILES

CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C

SMILES

CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C

Synonyms

24-ECTO
24-ethylcholesta-5,7,23-trien-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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